3-(2,6-二氟苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

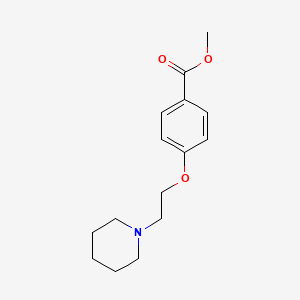

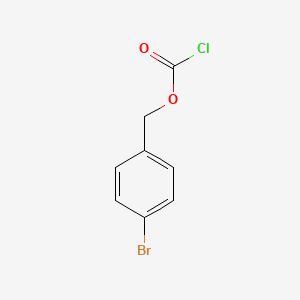

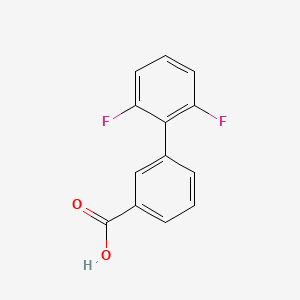

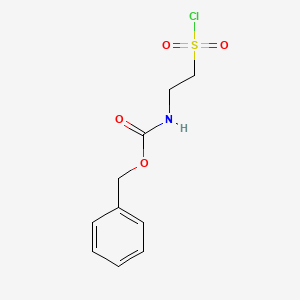

The compound "3-(2,6-difluorophenyl)benzoic Acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzoic acid core with a difluorophenyl group attached to the third position of the benzene ring. This structural modification can potentially alter the physical, chemical, and biological properties of the molecule compared to benzoic acid itself.

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives is not directly discussed in the provided papers. However, similar synthetic strategies can be inferred from the literature. For instance, the synthesis of various azo-benzoic acids and their precursors involves spectroscopic techniques such as NMR, UV-VIS, and IR, which could also be applicable to the synthesis of difluorophenyl benzoic acid derivatives . Additionally, the synthesis of tris(trifluoromethyl)benzoic acid from tris(trifluoromethyl)benzene using n-butyllithium and carbon dioxide suggests a possible route for introducing carboxylic acid groups to fluorinated aromatic compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be characterized using X-ray diffraction, as demonstrated by the crystal structure determination of a dichlorophenylcarbamoyl benzoic acid . This technique could be employed to determine the precise geometry and conformation of "3-(2,6-difluorophenyl)benzoic Acid". Furthermore, density functional theory (DFT) methods are used to optimize molecular structures and geometries, which could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the benzene ring. For example, the presence of trifluoromethyl groups can hinder normal esterification reactions due to steric hindrance, leading to alternative reaction pathways such as the formation of esters via acylium ions . This suggests that the difluorophenyl group in "3-(2,6-difluorophenyl)benzoic Acid" may also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Spectroscopic techniques provide insights into the electronic properties of these compounds, such as the absorption spectra and photophysical properties . The presence of fluorine atoms is likely to influence the acid dissociation constant (pKa) and other spectral properties, as seen in the characterization of tris(trifluoromethyl)benzoic acid . Additionally, computational methods such as DFT can predict non-linear optical properties and other electronic characteristics, which could be relevant for "3-(2,6-difluorophenyl)benzoic Acid" .

科学研究应用

荧光探针的开发:Setsukinai 等人(2003 年)开发了新型荧光探针来检测高反应性氧物质,例如羟基自由基。他们合成了包括 2-[6-(4'-羟基)苯氧基-3H-xanthen-3-on-9-yl]苯甲酸和 2-[6-(4'-氨基)苯氧基-3H-xanthen-3-on-9-yl]苯甲酸在内的化合物,这些化合物可用于研究反应性氧物质在各种生物和化学应用中的作用 (Setsukinai 等人,2003 年)。

区域选择性金属化和羧化:Dmowski 和 Piasecka-Maciejewska(1998 年)探索了 1,3-双(三氟甲基)苯的区域选择性金属化和随后的羧化,以合成各种苯甲酸衍生物,展示了为各种应用创造专门化学结构的潜力 (Dmowski 和 Piasecka-Maciejewska,1998 年)。

化学合成和发光研究:Sivakumar 等人(2011 年)合成了芳香羧酸和镧系配位化合物,在发光和光物理研究中具有潜在的应用 (Sivakumar 等人,2011 年)。

聚合物合成中的催化:Darensbourg 等人(2002 年)研究了源自具有吸电子取代基的苯甲酸的锌配合物,作为二氧化碳和环氧化物偶联合成聚碳酸酯的催化剂前体 (Darensbourg 等人,2002 年)。

量子化学计算和分子对接:Charanya 等人(2019 年)对 2-[(2,3-二甲苯基)氨基]苯甲酸进行了理论研究和分子对接,探索了它的电子性质和潜在的生物活性 (Charanya 等人,2019 年)。

缓蚀研究:Arrousse 等人(2021 年)合成了包括 2-(6-羟基-3-氧代-3H-xanthen-9-yl)苯甲酸甲酯在内的化合物,并分析了它们在酸性介质中作为缓蚀剂的潜力 (Arrousse 等人,2021 年)。

安全和危害

属性

IUPAC Name |

3-(2,6-difluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPVDMLBKGVDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460937 |

Source

|

| Record name | 3-(2,6-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-difluorophenyl)benzoic Acid | |

CAS RN |

656305-06-5 |

Source

|

| Record name | 3-(2,6-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)